

Application Notes and Protocols for Z-81524: A ROCK Inhibitor

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Compound of Interest		
Compound Name:	ZINC00881524	
Cat. No.:	B1683633	Get Quote

FOR RESEARCH USE ONLY Abstract

Z-81524 (**ZINC00881524**) is a small molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK). The ROCK family of serine/threonine kinases, primarily ROCK1 and ROCK2, are key regulators of the actin cytoskeleton and are involved in various cellular processes, including cell adhesion, migration, proliferation, and apoptosis. Dysregulation of the ROCK signaling pathway has been implicated in various diseases, including cancer. These application notes provide detailed protocols for in vitro assays to characterize the activity of Z-81524. While specific quantitative data for Z-81524 is not extensively available in public literature, this document provides representative protocols and data based on the characterization of similar ROCK inhibitors.

Introduction

The Rho-associated kinases (ROCK1 and ROCK2) are critical downstream effectors of the small GTPase RhoA. The RhoA/ROCK pathway plays a pivotal role in signal transduction cascades that control cell shape, motility, and proliferation.[1] Inhibition of ROCK signaling has emerged as a promising therapeutic strategy for various diseases. Z-81524 is supplied by various chemical vendors as a ROCK inhibitor.[2][3] Commercial sources suggest its activity in decreasing ROCK1 levels and proliferation in T47D and CAMA-1 breast cancer cell lines.[4] This document outlines protocols for a biochemical kinase inhibition assay and a cell-based



proliferation assay to enable researchers to evaluate Z-81524 or similar compounds in their own laboratories.

Product Information

Identifier	Value
Compound Name	Z-81524
ZINC ID	ZINC00881524
CAS Number	557782-81-7
Molecular Formula	C21H20N2O3S
Molecular Weight	380.46 g/mol

Data Presentation

Table 1: Representative Inhibitory Activity of a ROCK Inhibitor against ROCK1 and ROCK2 Kinases

Compound	Target Kinase	IC50 (nM)
Representative ROCK Inhibitor	ROCK1	50
ROCK2	25	

Note: The IC₅₀ values presented are representative for a typical ROCK inhibitor and should be determined experimentally for Z-81524.

Table 2: Representative Anti-proliferative Activity of a ROCK Inhibitor in Breast Cancer Cell Lines

Cell Line	Treatment	IC ₅₀ (μM)
T47D	Representative ROCK Inhibitor	10
CAMA-1	Representative ROCK Inhibitor	15

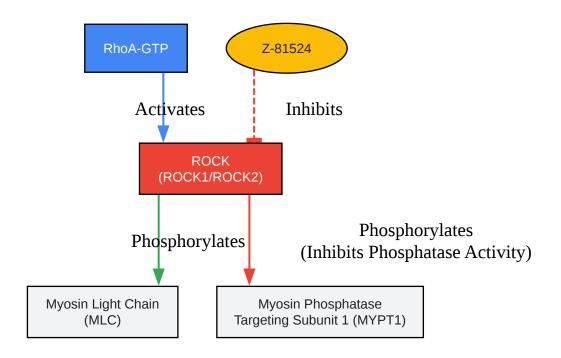


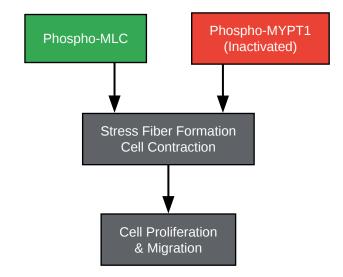
Note: The IC₅₀ values presented are representative and should be determined experimentally for Z-81524.

Signaling Pathway

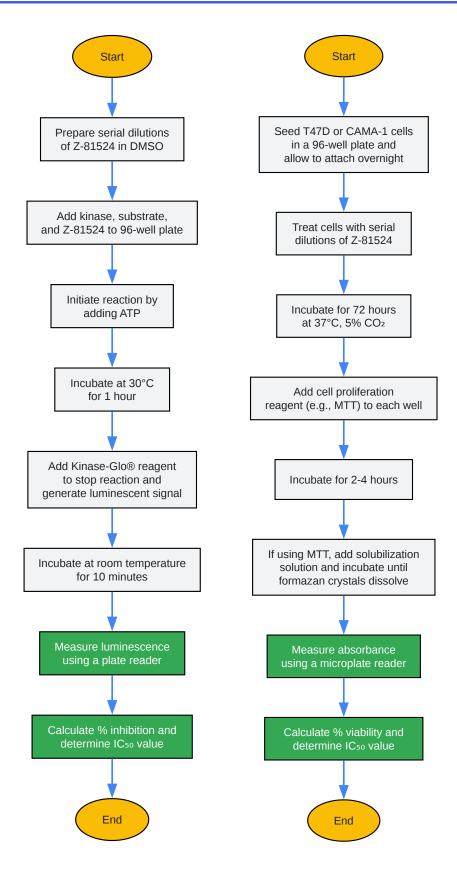
The RhoA/ROCK signaling pathway is a central regulator of actin-myosin contractility. Upon activation by upstream signals, RhoA-GTP binds to and activates ROCK. ROCK, in turn, phosphorylates multiple downstream substrates, including Myosin Light Chain (MLC) and the Myosin Phosphatase Targeting subunit 1 (MYPT1), leading to increased stress fiber formation and cell contraction, which influences cell migration and proliferation.











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References

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